molecular formula C6H10N2OS B2694123 3-isothiocyanato-N,N-dimethylpropanamide CAS No. 1248198-30-2

3-isothiocyanato-N,N-dimethylpropanamide

Cat. No. B2694123
CAS RN: 1248198-30-2
M. Wt: 158.22
InChI Key: ZWWKEVYFKUZQLH-UHFFFAOYSA-N
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Description

3-Isothiocyanato-N,N-dimethylpropanamide is a chemical compound with the molecular formula C6H10N2OS . It has a molecular weight of 158.22 .


Synthesis Analysis

Isothiocyanates can be synthesized via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The InChI code for this compound is 1S/C6H10N2OS/c1-8(2)6(9)3-4-7-5-10/h3-4H2,1-2H3 .

Scientific Research Applications

Soil Fumigation and Agricultural Applications

One study detailed the soil fate of various agricultural fumigants, including methyl isothiocyanate (MITC), under different conditions representative of commercial vegetable production systems. The research found that soil water content, soil tilth, the type of plastic film used, and soil texture significantly impact the persistence of fumigants like MITC in soil, highlighting the importance of optimal application conditions for effective pest control in agriculture (Chellemi et al., 2011).

Synthetic Chemistry and Reactivity

Another study focused on the synthesis and reactivity of N-isocyanates and N-isothiocyanates, including their masked/blocked derivatives. These compounds have shown potential in synthesizing heterocycles possessing the N–N–C=O motif, which is prevalent in agrochemicals and pharmaceuticals. The review emphasizes the controlled reactivity of these intermediates through the use of masked precursors, paving the way for complex reactions and the rapid synthesis of valuable chemical entities (Vincent-Rocan & Beauchemin, 2016).

Spectroscopic Quantitation and Analysis

Research on the spectroscopic quantitation of organic isothiocyanates proposed a direct and generic method for quantifying isothiocyanates through cyclocondensation with vicinal dithiols. This method offers a sensitive, quantitative approach for analyzing isothiocyanates in various matrices, including plant extracts, demonstrating its utility in both basic and applied research contexts (Zhang et al., 1992).

Antidepressant Potential

A study on 3,4-diphenyl-1H-pyrazole-1-propanamine compounds, including N,N-dimethyl derivatives, identified potential antidepressants with reduced side effects. The research highlighted the importance of specific molecular structures for achieving desired biological activities, indicating the broader relevance of isothiocyanate derivatives in developing new therapeutic agents (Bailey et al., 1985).

Inhibition of Carcinogenesis

Isothiocyanates, such as benzyl isothiocyanate, have been shown to inhibit carcinogen-induced neoplasia in animal models. The effects were observed in experiments where the compounds were administered after carcinogen exposure, suggesting a potential role for isothiocyanates in cancer prevention (Wattenberg, 1981).

properties

IUPAC Name

3-isothiocyanato-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-8(2)6(9)3-4-7-5-10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWKEVYFKUZQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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